molecular formula C13H19NO B1335816 2-(1-Benzylpyrrolidin-3-yl)ethanol CAS No. 95198-68-8

2-(1-Benzylpyrrolidin-3-yl)ethanol

Cat. No.: B1335816
CAS No.: 95198-68-8
M. Wt: 205.3 g/mol
InChI Key: KVOKJZAQCLKPGS-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)ethanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxicity

Research indicates the synthesis of novel alcohols based on benzo[c]phenanthrene structures, like 1-(benzo[c]phenanthren-2-yl)ethanol, demonstrating significant cytotoxicity against human carcinoma cell lines (Guédouar, Hassine, & Aloui, 2018).

Antimicrobial Properties

A study on the synthesis of various compounds, including 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, revealed good antibacterial and antifungal activities, highlighting the potential for antimicrobial applications (Kottapalle & Shinde, 2021).

Chemical Protection and Polymer Research

2-(Pyridin-2-yl)ethanol is found to be an effective protecting group for carboxylic acids in polymer chemistry, suggesting similar potential for 2-(1-Benzylpyrrolidin-3-yl)ethanol in related fields (Elladiou & Patrickios, 2012).

Green Synthesis and Biocatalysis

In green chemistry, biocatalysis was used for synthesizing enantiopure (S)-1-(benzofuran-2-yl)ethanol, which could be paralleled in the synthesis of similar compounds like this compound (Şahin, 2019).

Catalytic Applications

Research into the enantioselective addition of phenylacetylene to ketones using chiral amino alcohols, such as (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, suggests potential catalytic applications for this compound (Ding et al., 2006).

Antimicrobial Screening of Derivatives

Studies on benzofuran derivatives, akin to this compound, demonstrate significant antimicrobial properties, suggesting potential pharmaceutical applications (Idrees, Kola, & Siddiqui, 2019).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-(1-Benzylpyrrolidin-3-yl)ethanol” can be found on the product page . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKJZAQCLKPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392061
Record name 2-(1-benzylpyrrolidin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95198-68-8
Record name 2-(1-benzylpyrrolidin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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